Molecular Weight Differentiation vs. Vardenafil: Implications for Permeability and Ligand Efficiency Metrics
The target compound (MW 326.41 g/mol) is approximately 33% lower in molecular weight than vardenafil (MW 488.60 g/mol) and 31% lower than sildenafil (MW 474.58 g/mol), placing it well within Lipinski-compliant space while the two approved drugs approach or exceed the MW 500 threshold commonly used for oral drug-likeness [1]. This lower MW translates into a higher ligand efficiency floor if any target engagement is observed, as LE = (1.37/HA) × pIC₅₀, where the reduced heavy-atom count (22 for target compound vs. 34 for vardenafil) means any measured IC₅₀ yields a proportionally higher LE value than an equipotent comparator [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 326.41 |
| Comparator Or Baseline | Vardenafil: 488.60; Sildenafil: 474.58 |
| Quantified Difference | −162.19 g/mol (−33.2%) vs. Vardenafil; −148.17 g/mol (−31.2%) vs. Sildenafil |
| Conditions | Calculated from molecular formula (C₁₅H₂₂N₂O₄S) vs. approved drug structures |
Why This Matters
Lower MW typically confers higher passive permeability per unit mass, which matters for fragment-based screening libraries or when the compound is used as a starting scaffold in lead optimization programs.
- [1] PDBj. ChemComp-VDN: Vardenafil. Formula C₂₃H₃₂N₆O₄S, MW 488.603. View Source
- [2] Hopkins AL, et al. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. View Source
